Cas no 83-33-0 (2,3-dihydro-1H-inden-1-one)

2,3-dihydro-1H-inden-1-one structure
2,3-dihydro-1H-inden-1-one structure
Nome do Produto:2,3-dihydro-1H-inden-1-one
N.o CAS:83-33-0
MF:C9H8O
MW:132.159222602844
MDL:MFCD00003785
CID:34287
PubChem ID:6735

2,3-dihydro-1H-inden-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Indanone
    • A-HYDRINDONE
    • ALPHA-HYDRINDON
    • ALPHA-HYDRINDONE
    • AKOS 92310
    • 2,3-Dihydro-1H-inden-1-one
    • 2,3-DIHYDROINDEN-1-ONE
    • 1-OXOINDANE
    • 1-OXOHYDRINDENE
    • 1,3-dihydro-1-oxo-2H-indene
    • 1-Hydroindone
    • 1-INDENONE
    • 1-Indone
    • 1-oxo-2,3,dihydroinden
    • 1-OXOINDAN
    • 1-oxo-indane
    • 2,3-dihydro-1-1H-indenone
    • cis-indanone
    • IDO
    • I-Indanone
    • Indan-1-one
    • INDANONE
    • Indone
    • α-Hydrindone
    • 1-Ketohydrindene
    • [ "" ]
    • DTXSID1058892
    • PS-5770
    • Indan-1-one (1-Indanone)
    • alpha-Indanone
    • EINECS 201-470-1
    • Indenone, dihydro-
    • 2,3-Dihydro-1-indenone
    • 1-Indanone, purum, >=98.0% (GC)
    • BP-12824
    • 1ON
    • F0001-2126
    • SCHEMBL24746
    • BCP19847
    • SY001380
    • 1-Indanone, ReagentPlus(R), >=99%
    • 1-OXOBENZOCYCLOPENTANE
    • I0013
    • HY-W004333
    • Hydrindone
    • bmse000496
    • Indan-1-one, Alpha-Indanone
    • PB48801
    • AH-034/32845037
    • Z104495974
    • FT-0607937
    • SCHEMBL3694431
    • NSC 2581
    • .alpha.-Indanone
    • EN300-21403
    • V7021Y717I
    • AMY3674
    • I-0700
    • UNII-V7021Y717I
    • RASAGILINE METABOLITE, INDANONE
    • 1H-INDAN-1-ONE
    • MFCD00003785
    • CHEBI:17404
    • 1H-Inden-1-one, 2,3-dihydro-
    • AKOS000119606
    • CCG-321650
    • indan-1-on
    • indanone (1)
    • Q15906439
    • InChI=1/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H
    • AC-2464
    • STK290968
    • 1-Indanone, Vetec(TM) reagent grade, 98%
    • s9346
    • CS-W004333
    • NSC2581
    • Indanone (VAN)
    • AI3-11798
    • dihydro-inden-1-one
    • .alpha.-Hydrindone
    • 83-33-0
    • NSC-2581
    • 30286-23-8
    • indane-1-one
    • 2,3-dihydro-inden-1-one
    • C01504
    • Indanone-(1)
    • 1-Indanone (8CI)
    • 2,3-Dihydro-1H-inden-1-one (ACI)
    • Indanone (7CI)
    • α-Indanone
    • NS00038249
    • DB-019218
    • 2,3-dihydro-1H-inden-1-one
    • MDL: MFCD00003785
    • Inchi: 1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
    • Chave InChI: QNXSIUBBGPHDDE-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C1=CC=CC=2
    • BRN: 507957

Propriedades Computadas

  • Massa Exacta: 132.057515g/mol
  • Carga de Superfície: 0
  • XLogP3: 1.7
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Ligações Rotativas: 0
  • Massa monoisotópica: 132.057515g/mol
  • Massa monoisotópica: 132.057515g/mol
  • Superfície polar topológica: 17.1Ų
  • Contagem de Átomos Pesados: 10
  • Complexidade: 151
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.103 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 38-40 °C (lit.)
  • Ponto de ebulição: 243-245 °C(lit.)
  • Ponto de Flash: Fahrenheit: 231.8 ° f < br / > Celsius: 111 ° C < br / >
  • Índice de Refracção: 1.5610 (estimate)
  • Solubilidade: 6.5g/l
  • Coeficiente de partição da água: 6.5 g/L (20 C)
  • PSA: 17.07000
  • LogP: 1.81550
  • Solubilidade: Slightly soluble in water, soluble in ethanol, diethyl ether, acetone, chloroform, petroleum ether.
  • Pressão de vapor: 0.0±0.4 mmHg at 25°C

2,3-dihydro-1H-inden-1-one Informações de segurança

2,3-dihydro-1H-inden-1-one Dados aduaneiros

  • CÓDIGO SH:2914700090
  • Dados aduaneiros:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2,3-dihydro-1H-inden-1-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044450-25g
1-Indanone
83-33-0 98%
25g
¥60.00 2024-07-28
Ambeed
A125094-100g
2,3-Dihydro-1H-inden-1-one
83-33-0 98%
100g
$26.0 2025-02-20
Enamine
EN300-21403-2.5g
2,3-dihydro-1H-inden-1-one
83-33-0 95%
2.5g
$27.0 2023-09-16
eNovation Chemicals LLC
K12936-5g
1-INDANONE
83-33-0 >95%
5g
$495 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I59740-25g
1-Indanone
83-33-0 98%
25g
¥66.0 2023-09-07
Apollo Scientific
OR6561-10g
Indan-1-one
83-33-0 98%
10g
£14.00 2023-04-14
Enamine
EN300-21403-0.1g
2,3-dihydro-1H-inden-1-one
83-33-0 95%
0.1g
$19.0 2023-09-16
Ambeed
A125094-1kg
2,3-Dihydro-1H-inden-1-one
83-33-0 98%
1kg
$257.0 2025-02-20
Ambeed
A125094-10g
2,3-Dihydro-1H-inden-1-one
83-33-0 98%
10g
$8.0 2025-02-20
TRC
I499900-500 g
1-Indanone
83-33-0
500g
505.00 2021-08-04

2,3-dihydro-1H-inden-1-one Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic acid ;  cooled; 96 h, 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  cooled
Referência
Catalytic asymmetric cross-dehydrogenative coupling: activation of C-H bonds by a cooperative bimetallic catalyst system
Cao, Weidi; et al, Chemical Communications (Cambridge, 2013, 49(33), 3470-3472

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Calcium manganese oxide (Ca0.16MnO2), hydrate (1:?) Solvents: Acetonitrile ;  2 h, rt
Referência
Nanolayered manganese-calcium oxide as an efficient and environmentally friendly catalyst for alcohol oxidation
Amini, Mojtaba; et al, Journal of Molecular Catalysis A: Chemical, 2014, 394, 303-308

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Chromium trioxide Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  3 min, rt
Referência
Rapid oxidation of alcohols and trimethylsilyl and tetrahydropyranyl ethers with CrO3 in the presence of sulfonic acid functionalized ordered nanoporous Na+-montmorillonite
Shirini, Farhad; et al, Iranian Journal of Catalysis, 2014, 4(1), 1-7

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  2 min
Referência
Montmorillonite K-10 as highly efficient and mild catalyst for deprotection of ketone dimethylhydrazones using microwaves in a solventless system
Hosseinzadeh, Rahmam; et al, Zeitschrift fuer Naturforschung, 2002, 57(8), 961-962

Synthetic Routes 5

Condições de reacção
1.1 Catalysts: Carbon monoxide ,  Platinum tetrachloride Solvents: Tetrahydrofuran ,  Water
Referência
Hydration of Alkynes by a PtCl4-CO Catalyst
Baidossi, Waeel; et al, Journal of Organic Chemistry, 1997, 62(3), 669-672

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 48 h, 25 °C
1.2 Solvents: Chloroform ;  rt
Referência
Superacid-Catalyzed Intramolecular Cyclization Reaction of Arylcyanopropionate: Geminal Substitution Effect on Superelectrophilicity
Nakamura, Satoshi; et al, Journal of Organic Chemistry, 2008, 73(11), 4219-4224

Synthetic Routes 7

Condições de reacção
Referência
Enantioselective bioreduction of benzo-fused cyclic ketones with engineered Candida glabrata ketoreductase 1 - a promising synthetic route to ladostigil (TV3326)
Ou-yang, Jingping; et al, Organic & Biomolecular Chemistry, 2017, 15(35), 7374-7379

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Water Catalysts: Amberlyst 15 Solvents: Acetone ,  Water
Referência
Amberlyst 15, a superior, mild, and selective catalyst for carbonyl regeneration from nitrogeneous derivatives
Ballini, Roberto; et al, Journal of the Chemical Society, 1988, (9), 2563-5

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0 °C → rt; 180 min, 80 °C
Referência
Non-conventional methodologies in the synthesis of 1-indanones
Oliverio, Manuela; et al, Molecules, 2014, 19(5), 5599-5610

Synthetic Routes 10

Condições de reacção
1.1 90 °C; 30 min, 90 °C
1.2 Reagents: Water ;  cooled
Referência
A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution
Ma, Guozhen; et al, Organic Process Research & Development, 2014, 18(10), 1169-1174

Synthetic Routes 11

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (OC-6-42)-(1,1′-Hydroxyylenebis[ethane])phenyl[5,10,15,20-tetrakis(2,6-dichlorop… Solvents: Dichloromethane ;  0.5 h, rt
Referência
Arylruthenium(III) Porphyrin-Catalyzed C-H Oxidation and Epoxidation at Room Temperature and [RuV(Por)(O)(Ph)] Intermediate by Spectroscopic Analysis and Density Functional Theory Calculations
Shing, Ka-Pan; et al, Journal of the American Chemical Society, 2018, 140(22), 7032-7042

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Pyridine ,  Tetrabutylammonium chloride Solvents: Dimethylformamide ;  80 °C
Referência
Palladium(II) chloride
Tsuji, Jiro; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-18

Synthetic Routes 13

Condições de reacção
1.1 Solvents: Water
Referência
Mechanism of ketone formation from carboxylic acids
Neunhoeffer, Otto; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1939, 72, 919-29

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) ,  BINAP Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Hydrogen ;  0.5 h, rt
1.3 Reagents: 1-Dodecyne Solvents: Dichloromethane ;  16 h, rt
Referência
Rh-Catalyzed [4 + 2] Carbocyclization of Vinylarylaldehydes with Alkenes and Alkynes Leading to Substituted Tetralones and 1-Naphthols
Tanaka, Ken; et al, Organic Letters, 2007, 9(11), 2059-2062

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Dichlorobis[μ-[2-(diphenylphosphino-κP)-6-methylpyridine-κN]]dicopper Solvents: Acetonitrile ;  12 h, rt
Referência
Photocatalytic C(sp3)-H bond functionalization by Cu(I) halide cluster-mediated O2 activation
Liu, Mingxu; et al, Dalton Transactions, 2023, 52(46), 17109-17113

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 0 °C → 25 °C; 48 h, 25 °C
Referência
Cyclization of Arylacetoacetates to Indene and Dihydronaphthalene Derivatives in Strong Acids. Evidence for Involvement of Further Protonation of O,O-Diprotonated β-Ketoester, Leading to Enhancement of Cyclization
Kurouchi, Hiroaki; et al, Journal of the American Chemical Society, 2010, 132(2), 807-815

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Potassium persulfate Catalysts: Molybdenum oxide (MoO3) Solvents: Acetonitrile ,  Water ;  rt; 0.34 h, reflux
Referência
K2S2O8/MoO3, an oxidation reagent for benzylic alcohols and trimethylsilyl and tetrahydropyranyl ethers
Shirini, F.; et al, Journal of Chemical Research, 2008, (7), 409-411

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  30 min, 140 °C
Referência
Palladium Catalyzed Annulation of Morita-Baylis-Hillman Adducts: Synthesis of Indene and Indanone Derivatives
Rajan Sruthi, Pambingal; et al, ChemistrySelect, 2020, 5(5), 1648-1654

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][1,1′-(1,2-ethanediyl)bi… Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Dichloromethane ;  18 h, rt
Referência
Hydroacylation of 2-Vinyl Benzaldehyde Systems: An Efficient Method for the Synthesis of Chiral 3-Substituted Indanones
Kundu, Kousik; et al, Journal of the American Chemical Society, 2005, 127(46), 16042-16043

Synthetic Routes 20

Condições de reacção
1.1 Catalysts: Alumina ;  4.5 min
Referência
Solvent-free solid-supported recovery of carbonyl compounds from N,N-dimethylhydrazones under microwave irradiation
Sharifi, Ali; et al, ARKIVOC (Gainesville, 2006, (15), 17-21

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Aluminum chloride ,  Sulfuric acid
Referência
Modern Friedel-Crafts chemistry. XIII. Intra- and intermolecular cyclization of some carbonyl derivatives under Friedel-Crafts conditions
Khalaf, Ali A.; et al, Bulletin de la Societe Chimique de France, 1984, 285, 285-91

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Ammonium dichromate Catalysts: Silica ,  Water ,  Aluminum hydrogen sulfate ;  20 min, rt
Referência
Selective oxidative deprotection of trimethylsilyl ethers in solution and under solvent free conditions
Shirini, F.; et al, Bulletin of the Korean Chemical Society, 2005, 26(11), 1833-1835

Synthetic Routes 23

Condições de reacção
1.1 Catalysts: Envirocat EPZG Solvents: Acetone ,  Water
Referência
Envirocat EPZG as a new heterogeneous catalyst for the regeneration of ketones from their tosylhydrazones
Ballini, Roberto; et al, Synlett, 1997, (7), 795-796

Synthetic Routes 24

Condições de reacção
1.1 Reagents: Diethyl chlorophosphite Solvents: Chloroform
1.2 Solvents: Water
Referência
Diethyl Chlorophosphite: A Versatile Reagent
Jie, Zhou; et al, Journal of Organic Chemistry, 2002, 67(3), 711-719

Synthetic Routes 25

Condições de reacção
1.1 Reagents: Iodic acid Catalysts: Water ,  Sodium bisulfate monohydrate Solvents: Acetonitrile ;  6.3 h, reflux
Referência
NaHSO4.H2O-promoted oxidative deprotection of trimethylsilyl, tetrahydropyranyl, and methoxymethyl ethers with HIO3
Shirini, Farhad; et al, ARKIVOC (Gainesville, 2008, (15), 71-78

Synthetic Routes 26

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  rt; 12 h, rt
Referência
A facile deprotection of N,N-dimethylhydrazones using montmorillonite KSF as catalyst
Hosseinzadeh, Rahmam; et al, Chemistry: An Indian Journal, 2003, 1(1), 53-56

Synthetic Routes 27

Condições de reacção
1.1 Catalysts: Iron oxide (Fe3O4) ,  Sulfuric acid ;  5 min, 60 - 70 °C; 40 min, 60 - 70 °C
Referência
Nano Fe3O4/H2SO4 as effective catalytic system for deprotection oxime
Karimkoshteh, Mostafa; et al, Nano Science and Nano Technology: An Indian Journal, 2016, 10(1), 7-12

Synthetic Routes 28

Condições de reacção
Referência
Product class 6: annulated benzenes (1H-cyclopropabenzenes, 1,2-dihydrocyclobutabenzenes, indanes, and indenes)
Merino, P., Science of Synthesis, 2009, 45, 253-327

Synthetic Routes 29

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: N-(2-Pyridinylmethyl)glycine (complexes with tungsten trioxide and Fe3O4-supported) Solvents: Acetonitrile ,  Water ;  6 h, 50 °C
Referência
Vanadium (V) and Tungsten (VI) Oxoperoxo-Complexes Anchored on Fe3O4 Magnetic Nanoparticles: Versatile and Efficient Catalysts for the Oxidation of Alcohols and Sulfides
Eftekhari-Sis, Bagher; et al, Catalysis Letters, 2017, 147(8), 2106-2115

Synthetic Routes 30

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Gold ,  Poly(vinylpyrrolidone) Solvents: Water ;  30 min, 27 °C
Referência
Aryl iodides as strong inhibitors in gold and gold-based bimetallic quasi-homogeneous catalysis
Dhital, Raghu Nath; et al, Chemical Communications (Cambridge, 2013, 49(25), 2542-2544

Synthetic Routes 31

Condições de reacção
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  6-[(Diphenylphosphino)methyl]-3-methyl-2-pyridinamine Solvents: Toluene ;  24 h, 150 °C
Referência
Inter- and intramolecular hydroacylation of alkenes employing a bifunctional catalyst system
Vautravers, Nicolas R.; et al, Chemical Communications (Cambridge, 2011, 47(23), 6635-6637

Synthetic Routes 32

Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Chloroform ;  4 h, 25 °C
Referência
Friedel-Crafts acylation with amides
Raja, Erum K.; et al, Journal of Organic Chemistry, 2012, 77(13), 5788-5793

Synthetic Routes 33

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ;  6 h, rt
Referência
Wool supported manganese dioxide nano-scale dispersion: a biopolymer based catalyst for the aerobic oxidation of organic compounds
Shaabani, Ahmad; et al, RSC Advances, 2015, 5(76), 61759-61767

Synthetic Routes 34

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  30 min, 140 °C
Referência
Palladium Catalyzed Annulation of Morita-Baylis-Hillman Adducts: Synthesis of Indene and Indanone Derivatives
Rajan Sruthi, Pambingal; et al, ChemistrySelect, 2020, 5(5), 1648-1654

Synthetic Routes 35

Condições de reacção
1.1 Reagents: Oxygen ,  Poly(methylhydrosiloxane) Catalysts: Ferrous chloride Solvents: Ethanol ;  6 h, 1 atm, rt → 80 °C
Referência
Iron-Catalyzed Wacker-Type Oxidation
Liu, Binbin; et al, Synlett, 2018, 29(4), 383-387

Synthetic Routes 36

Condições de reacção
1.1 Reagents: 1-Carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid
Referência
Cyclization of aryl-aliphatic esters with phosphorus pentoxide in phosphoric acid
Gilmore, Richard C. Jr., Journal of the American Chemical Society, 1951, 73, 5879-80

Synthetic Routes 37

Condições de reacção
1.1 Reagents: Pyridine Catalysts: Tetrabutylammonium chloride ,  Palladium diacetate Solvents: Dimethylformamide
1.2 8 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Solvents: Diethyl ether
Referência
Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides and Dienyl Triflates, Iodides, and Bromides to Indanones and 2-Cyclopentenones
Gagnier, Steve V.; et al, Journal of the American Chemical Society, 2003, 125(16), 4804-4807

Synthetic Routes 38

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Referência
Preparation of 1-indanone from cis-N-indanylamides via N-indenylamides
, Japan, , ,

Synthetic Routes 39

Condições de reacção
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide ,  Copper, [μ-[2,7,12,17,22,27-hexakis(pentafluorophenyl)-31,32,33,34,35,36-hexaaza… Solvents: Acetonitrile ;  7 h, 0.5 MPa, 70 °C
Referência
Selective Functionalization of Hydrocarbons Using a ppm Bioinspired Molecular Tweezer via Proton-Coupled Electron Transfer
Chen, Hongyu ; et al, ACS Catalysis, 2021, 11(12), 6810-6815

Synthetic Routes 40

Condições de reacção
1.1 Reagents: Iodic acid Catalysts: Water ,  Sodium bisulfate monohydrate Solvents: Acetonitrile ;  5.5 h, reflux
Referência
NaHSO4.H2O-promoted oxidative deprotection of trimethylsilyl, tetrahydropyranyl, and methoxymethyl ethers with HIO3
Shirini, Farhad; et al, ARKIVOC (Gainesville, 2008, (15), 71-78

Synthetic Routes 41

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ;  24 h, 70 °C
Referência
Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins
Saha, Sayantani; et al, ACS Catalysis, 2020, 10(19), 11385-11393

2,3-dihydro-1H-inden-1-one Raw materials

2,3-dihydro-1H-inden-1-one Preparation Products

2,3-dihydro-1H-inden-1-one Fornecedores

atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:83-33-0)2,3-dihydro-1H-inden-1-one
Número da Ordem:CL17270
Estado das existências:in Stock
Quantidade:1g/5g/10g/100g
Pureza:95%+
Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:39
Preço ($):discuss personally

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(CAS:83-33-0)1-Indanone
sfd1293
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito